molecular formula C5H10ClN5S B2636618 3-(1H-1,2,3,4-tetrazol-5-yl)thiomorpholine hydrochloride CAS No. 1797775-73-5

3-(1H-1,2,3,4-tetrazol-5-yl)thiomorpholine hydrochloride

Cat. No.: B2636618
CAS No.: 1797775-73-5
M. Wt: 207.68
InChI Key: WOOREBOLGIFBGH-UHFFFAOYSA-N
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Description

3-(1H-1,2,3,4-tetrazol-5-yl)thiomorpholine hydrochloride is a chemical compound with the molecular formula C5H10ClN5S and a molecular weight of 207.69 g/mol . This compound is characterized by the presence of a tetrazole ring attached to a thiomorpholine moiety, and it is commonly used in various scientific research applications due to its unique chemical properties.

Scientific Research Applications

Pharmacological Applications

The compound exhibits a range of biological activities due to the presence of the tetrazole and thiomorpholine moieties. Here are some notable applications:

Antimicrobial Activity

Research has indicated that derivatives containing tetrazole rings often exhibit antimicrobial properties. For instance, studies on similar thiadiazole and tetrazole derivatives have shown promising results against various bacterial strains and fungi, making them potential candidates for developing new antimicrobial agents .

Anticancer Activity

Tetrazole-containing compounds have been investigated for their anticancer properties. A study highlighted the synthesis of novel compounds that showed significant cytotoxic effects against human cancer cell lines. These compounds target specific pathways involved in tumor growth and proliferation, suggesting that 3-(1H-1,2,3,4-tetrazol-5-yl)thiomorpholine hydrochloride could be a valuable scaffold for anticancer drug development .

Anti-inflammatory Effects

Compounds with similar structures have been reported to exhibit anti-inflammatory activities. The presence of the thiomorpholine ring may enhance the compound's ability to modulate inflammatory pathways, potentially leading to new treatments for inflammatory diseases .

Case Study 1: Synthesis and Biological Evaluation

A recent study synthesized a series of tetrazole derivatives based on thiomorpholine structures. These compounds were evaluated for their antimicrobial and anticancer activities through in vitro assays. The results demonstrated that certain derivatives exhibited enhanced activity compared to traditional antibiotics and chemotherapeutics, indicating their potential as novel therapeutic agents .

Case Study 2: Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of this compound to various biological targets. These studies suggest that the compound can effectively interact with proteins involved in cancer progression and microbial resistance mechanisms .

Data Table: Summary of Biological Activities

Activity TypeAssessed CompoundsResults
AntimicrobialTetrazole derivativesEffective against multiple bacterial strains
AnticancerNovel synthesized compoundsSignificant cytotoxicity in cancer cell lines
Anti-inflammatoryThiadiazole derivativesReduced inflammation markers in vitro

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1H-1,2,3,4-tetrazol-5-yl)thiomorpholine hydrochloride is unique due to the presence of both the tetrazole ring and the thiomorpholine moiety, which confer distinct chemical and biological properties. This combination enhances its stability, reactivity, and potential for various applications in scientific research and industry .

Biological Activity

3-(1H-1,2,3,4-tetrazol-5-yl)thiomorpholine hydrochloride (CAS Number: 1797775-73-5) is a compound of growing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to summarize the available research on its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C7H11ClN6S
  • Molecular Weight : 207.69 g/mol
  • CAS Number : 1797775-73-5

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may act as an inhibitor of certain enzymes and receptors involved in critical cellular processes.

Potential Targets:

  • Topoisomerase Inhibition : Compounds featuring tetrazole moieties have been noted for their ability to inhibit topoisomerase II, which is essential for DNA replication and repair .
  • Serotonin Receptors : Some derivatives have shown promise as partial agonists at serotonin receptors, indicating potential applications in treating mood disorders .
  • PD-1/PD-L1 Interaction : Research has indicated that compounds similar to this tetrazole derivative can modulate immune responses by inhibiting the PD-1/PD-L1 pathway, which is crucial in cancer immunotherapy .

Biological Activity Studies

Several studies have explored the biological activity of this compound and its derivatives.

Table 1: Summary of Biological Activities

Study ReferenceActivity TestedResult
Topoisomerase II InhibitionSignificant inhibition observed at low micromolar concentrations
PD-1/PD-L1 InteractionCompound demonstrated ability to rescue mouse immune cells at 100 nM
Serotonin Receptor AgonismExhibited partial agonism in vitro assays

Case Study 1: Immune Modulation

In a study evaluating immune cell responses, this compound was tested for its ability to modulate T-cell activation through the PD-1/PD-L1 pathway. The results indicated that the compound could enhance T-cell proliferation and cytokine production in the presence of PD-L1 expressing cells .

Case Study 2: Antimicrobial Activity

A related study investigated the antimicrobial properties of tetrazole derivatives against resistant strains such as Acinetobacter baumannii and Pseudomonas aeruginosa. The results showed that certain modifications to the thiomorpholine structure significantly improved antibacterial activity .

Properties

IUPAC Name

3-(2H-tetrazol-5-yl)thiomorpholine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N5S.ClH/c1-2-11-3-4(6-1)5-7-9-10-8-5;/h4,6H,1-3H2,(H,7,8,9,10);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOOREBOLGIFBGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCC(N1)C2=NNN=N2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClN5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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